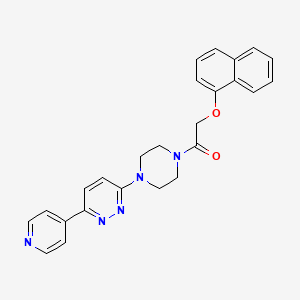

2-(Naphthalen-1-yloxy)-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

This compound features a naphthalene-1-yloxy group linked to an ethanone moiety, which is further connected to a piperazine ring substituted with a 6-(pyridin-4-yl)pyridazine heterocycle ().

Properties

IUPAC Name |

2-naphthalen-1-yloxy-1-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2/c31-25(18-32-23-7-3-5-19-4-1-2-6-21(19)23)30-16-14-29(15-17-30)24-9-8-22(27-28-24)20-10-12-26-13-11-20/h1-13H,14-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPCPTSHHAMQNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)COC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Naphthalen-1-yloxy)-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a piperazine derivative through an ethanone bridge, with additional pyridinyl and pyridazinyl substituents. The structural complexity suggests potential interactions with multiple biological targets.

Structural Formula

Key Features

- Naphthalen-1-yloxy group : Enhances lipophilicity and may aid in crossing biological membranes.

- Piperazinyl and pyridazinyl rings : Known for their diverse biological activities, including anti-tumor and anti-infective properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives with piperazine and pyridine rings have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . While specific data for the compound is limited, its structural analogs suggest potential efficacy against bacterial infections.

Anticancer Potential

The compound's design suggests possible anticancer activity. Research on related benzamide derivatives indicates that they can inhibit various cancer cell lines effectively. For example, some derivatives demonstrated IC50 values less than 10 μM against human colon cancer cells . The presence of the pyridazine and piperazine groups may contribute to this activity by interfering with cancer cell proliferation pathways.

Neuropharmacological Effects

Compounds featuring piperazine rings have been studied for their neuropharmacological effects. They often act as modulators of neurotransmitter systems, which could be relevant for developing treatments for neurological disorders. The specific activity of this compound in such contexts remains to be fully elucidated but warrants further investigation.

Study 1: Antitubercular Activity

A series of compounds structurally related to our target compound were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Several showed significant inhibition at concentrations below 5 μM, indicating that similar structures could yield potent anti-tubercular agents .

Study 2: Anticancer Activity in Cell Lines

In a study evaluating the anticancer properties of various substituted piperazines, compounds were tested against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). Compounds with structural similarities to our target showed IC50 values ranging from 4–10 μM, demonstrating moderate to high potency .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | HCT116 | 4.36 |

| B | MCF7 | 8.12 |

| C | A549 | 5.67 |

The proposed mechanisms of action for compounds similar to This compound include:

- Inhibition of Enzyme Activity : Many piperazine derivatives act as enzyme inhibitors in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors may provide insights into potential neuropharmacological applications.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Scaffolds

Several compounds share the piperazine/piperidine core but differ in substituents and functional groups:

| Compound Name / Structure | Key Features | Potential Implications | Reference |

|---|---|---|---|

| 5-({1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-yl}-methoxy)pyridin-2-ylmethanone | - Trifluoromethylphenyl group - Methoxypyridine substituent |

Enhanced metabolic stability due to CF3 group; possible kinase inhibition activity | |

| [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone | - Sulfonylphenyl group - Pyrazolopyrimidine moiety |

Increased target selectivity for sulfonamide-sensitive enzymes | |

| 1-[4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl]-2-piperidin-1-yl-ethanone | - Phthalazine substituent - Dual piperazine/piperidine linkage |

Potential DNA intercalation properties due to planar phthalazine ring | |

| 7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one | - Naphthalenylmethyl group - Coumarin backbone |

Fluorescence properties; possible estrogen receptor modulation |

Key Observations :

- The trifluoromethyl group in ’s compound may improve lipophilicity and metabolic resistance compared to the target compound’s naphthalenyloxy group, which could enhance solubility but reduce membrane permeability .

- The pyridazine-pyridine system in the target compound (vs. pyrazolopyrimidine in ) may alter hydrogen-bonding interactions with target proteins, affecting binding affinity .

Naphthalene-Containing Analogues

Compounds with naphthalene-derived substituents exhibit distinct physicochemical and pharmacological profiles:

Key Observations :

- The α,β-unsaturated ketone in ’s compound enables conjugation-driven interactions (e.g., Michael addition), unlike the ethanone linkage in the target compound, which may limit covalent binding .

- The phenoxy linker in ’s analog could confer flexibility in target engagement compared to the rigid pyridazine-pyridine system in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.